molecular formula C6H13NO8S B568917 β-D-Fructopyranose 1-Sulfamate CAS No. 106881-42-9

β-D-Fructopyranose 1-Sulfamate

Cat. No.: B568917
CAS No.: 106881-42-9
M. Wt: 259.24 g/mol
InChI Key: BGTCZSJLWAMWRH-ARQDHWQXSA-N
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Description

β-D-Fructopyranose 1-Sulfamate (CAS Number: 106881-42-9) is a sulfamate-substituted monosaccharide with the molecular formula C 6 H 13 NO 8 S and a molecular weight of 259.23 g/mol . This compound serves as a critical intermediate and building block in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of more complex molecules, most notably the broad-spectrum antiepileptic and migraine prophylaxis drug topiramate . The sulfamate moiety is an essential functional group for the biological activity of such compounds . Researchers utilize this compound to study structure-activity relationships, reaction optimization, and the pharmacological mechanisms associated with the sulfamate group, which can include modulation of ion channels and enzyme inhibition . Key Identifiers • CAS Number: 106881-42-9 • Molecular Formula: C 6 H 13 NO 8 S • Molecular Weight: 259.23 g/mol This product is intended FOR RESEARCH USE ONLY (RUO) and is strictly for use in a professional laboratory or industrial setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

106881-42-9

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate

InChI

InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1

InChI Key

BGTCZSJLWAMWRH-ARQDHWQXSA-N

SMILES

C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(COS(=O)(=O)N)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O

Origin of Product

United States

Preparation Methods

Chlorosulfate Intermediate Route

This method involves two steps:

  • Formation of chlorosulfate intermediate : Reacting 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride (SO₂Cl₂) in the presence of a base (e.g., pyridine or triethylamine) in solvents like toluene or tetrahydrofuran (THF).

  • Amination : Treating the chlorosulfate with ammonia under pressure (e.g., 30 psi) in a polar aprotic solvent like THF.

Example :

  • Reagents : Sulfuryl chloride, pyridine, toluene.

  • Conditions : 0–40°C, atmospheric pressure.

  • Yield : 83–97% (Table 1).

  • Advantages : Avoids toxic chlorosulfonyl isocyanate (CSI); higher purity compared to earlier methods.

Sulfamoyl Chloride Direct Reaction

Direct reaction of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfamoyl chloride (ClSO₂NH₂) using a base like triethylamine in methylene chloride or THF.
Example :

  • Reagents : Sulfamoyl chloride, triethylamine.

  • Conditions : −30°C to 80°C, ambient pressure.

  • Yield : ~54% (lower due to side reactions with solvents).

  • Drawbacks : Exothermic reactions; risk of solvent-side reactions (e.g., DMF).

Sulfuryl Chloride-Ammonia Pressurized Process

A streamlined approach using sulfuryl chloride and ammonia gas:

  • Chlorosulfation : React fructose derivative with SO₂Cl₂ in toluene.

  • Amination : Treat intermediate with NH₃ in THF under 28–30 psi.
    Example :

  • Reagents : Sulfuryl chloride, NH₃ gas.

  • Conditions : 15–20°C, 28 psi.

  • Yield : 81–93% (Table 1).

  • Advantages : Higher yield; avoids hazardous sodium hydride (NaH).

DMA/NMP Solvent System

A safer method using N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as solvents without strong bases:

  • Sulfamoyl chloride synthesis : Formic acid reacts with chlorosulfonyl isocyanate in DMA.

  • Sulfamate formation : React fructose derivative with sulfamoyl chloride in DMA/NMP.
    Example :

  • Reagents : Formic acid, chlorosulfonyl isocyanate, DMA.

  • Conditions : Ambient temperature, no base.

  • Yield : >90% (quantitative conversion).

  • Innovation : Eliminates exothermic risks; reduces byproducts.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Notes
Chlorosulfate (SO₂Cl₂)Sulfuryl chloride, pyridine, NH₃0–40°C, 28–30 psi81–93%HighSafer, avoids CSI; high scalability.
Sulfamoyl Chloride DirectSulfamoyl chloride, triethylamine−30°C to 80°C~54%ModerateRisk of solvent-side reactions.
DMA/NMP Solvent SystemFormic acid, chlorosulfonyl isocyanate, DMAAmbient, no base>90%HighMinimal byproducts; industrially viable.
NaH/DMF ProcessNaH, DMF, sulfamoyl chloride−20°C to 25°C46%LowHazardous; exothermic.

Data synthesized from patents.

Critical Challenges and Innovations

Byproduct Formation

  • Sulfamoyl chloride reactions : Side reactions with solvents (e.g., DMF) reduce yield.

  • Innovations : DMA/NMP solvents suppress solvent-side reactions; sulfuryl chloride minimizes byproducts.

Optimization Strategies

Solvent Selection

Solvent Advantages Disadvantages
TolueneNon-polar; stable at low tempsHarder to dissolve polar reactants
THFPolar aprotic; dissolves intermediatesLimited thermal stability
DMA/NMPSuppresses side reactions; high solubilityHigher cost

Base Choice

  • Pyridine/Triethylamine : Milder bases; reduce exothermicity.

  • Avoid NaH : Eliminates explosion risks.

Temperature Control

  • Low temps (−30°C to 0°C) : Prevents decomposition of chlorosulfates.

  • Ambient temps : Optimal for DMA/NMP systems.

Stability and Purification

Stability Under Stress

  • Thermal Degradation : Decomposes at >90°C, forming sulfamate and sulfate ions.

  • pH Sensitivity : Stable in acidic conditions; hydrolyzes in alkaline media.

Purification Techniques

  • Recrystallization : Methanol/water mixtures yield >95% purity.

  • Column Chromatography : Used for trace impurity removal .

Chemical Reactions Analysis

Types of Reactions: β-D-Fructopyranose 1-Sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity
Topiramate is primarily recognized for its efficacy in treating epilepsy and seizures. It functions by inhibiting excitatory neurotransmission and enhancing inhibitory neurotransmission. In preclinical studies, it demonstrated a potent anticonvulsant effect comparable to phenytoin, with an effective dose (ED50) of approximately 39 mg/kg in animal models .

2. Treatment of Alcohol Dependence
Recent studies have highlighted the utility of Topiramate in treating alcohol dependence. Clinical trials have shown that it can significantly reduce alcohol consumption and cravings in individuals with alcohol use disorders. For instance, a study reported that patients treated with Topiramate exhibited a notable decrease in alcohol intake compared to placebo .

3. Weight Management in Obesity
Topiramate has been investigated for its potential role in weight loss among obese individuals, particularly those with type 2 diabetes. A clinical trial indicated that participants receiving Topiramate experienced a significant reduction in body weight and improvements in glycemic control, as evidenced by changes in HbA1c levels .

Case Studies

Case Study 1: Epilepsy Management
A longitudinal study involving patients with refractory epilepsy demonstrated that those treated with Topiramate experienced a significant reduction in seizure frequency over a six-month period. The study reported an average decrease of 50% in seizure occurrences among participants .

Case Study 2: Cognitive Effects
In a unique case report, a patient undergoing treatment with Topiramate exhibited reversible cognitive side effects, including memory impairment. This finding underscores the importance of monitoring cognitive function during treatment .

Comparative Data Table

Application AreaMechanism of ActionClinical OutcomesReferences
AnticonvulsantInhibition of excitatory neurotransmissionSignificant reduction in seizure frequency
Alcohol DependenceReduction of cravings and consumptionDecreased alcohol intake
Weight ManagementAppetite suppression and metabolic effectsWeight loss and improved glycemic control

Mechanism of Action

The mechanism of action of β-D-Fructopyranose 1-Sulfamate involves multiple pathways:

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Melting Point : 125°C
  • Solubility : ~44 mg/mL in DMSO; 9.705 g/L in water (ambient temperature)
  • Optical Rotation: [α]D²³ = -34.0° (c = 0.4 in methanol)
  • pKa : 9.22 ± 0.70 (predicted) .

Topiramate is clinically utilized as an anticonvulsant and GABA receptor modulator, approved for epilepsy and migraine prophylaxis . Its isopropylidene groups enhance metabolic stability, while the sulfamate moiety is critical for pharmacological activity .

Comparison with Structurally Similar Compounds

β-D-Fructopyranose 1-Sulfamate belongs to a family of fructopyranose derivatives modified with protective groups and functional substituents. Below is a detailed comparison with key analogs:

4,5-Desisopropylidene Topiramate (CAS 106881-41-8)

  • Molecular Formula: C₉H₁₇NO₈S
  • Molecular Weight : 299.30 g/mol
  • Structure : Retains the 2,3-isopropylidene group but lacks the 4,5-isopropylidene protection. The sulfamate group remains intact at the 1-position .
  • Role: Identified as a desacetal impurity or metabolite of Topiramate.

2,3:4,5-Di-O-Isopropylidene-β-D-Fructopyranose 1-Sulfate

  • Molecular Formula : C₁₂H₂₀O₁₁S
  • Structure : Replaces the sulfamate (-OSO₂NH₂) group with a sulfate (-OSO₃⁻) group.
  • Key Data : Synthesized as a precursor for sulfamate derivatives. X-ray crystallography reveals a planar sulfate group, contrasting with the tetrahedral geometry of sulfamate .
  • Applications : Primarily a synthetic intermediate; lacks the neurological activity of Topiramate due to the absence of the sulfamate pharmacophore .

1-Azido-1-Deoxy-2,3:4,5-Di-O-Isopropylidene-β-D-Fructopyranose

  • Molecular Formula : C₁₂H₁₉N₃O₇
  • Structure : Features an azido (-N₃) group instead of sulfamate.
  • Synthesis : Derived from the tosylated intermediate (C₁₉H₂₇O₈S) via nucleophilic substitution with sodium azide .
  • Applications : Used in "click chemistry" for bioconjugation or polymer synthesis. The azido group enables rapid cycloaddition reactions, unlike the electrophilic sulfamate .

3-O-Methacryloyl-1,2:4,5-Di-O-Isopropylidene-β-D-Fructopyranose

  • Structure : Substitutes the sulfamate with a methacryloyl group (-CO-C(CH₂)=CH₂).
  • Role: Serves as a monomer for synthesizing carbohydrate-based polymers. The methacryloyl group facilitates radical polymerization, enabling biomedical applications (e.g., drug delivery systems) .

Comparative Analysis Table

Compound CAS Molecular Formula Molecular Weight Key Functional Groups Applications
This compound (Topiramate) 97240-79-4 C₁₂H₂₁NO₈S 339.36 2,3:4,5-di-O-isopropylidene; sulfamate Anticonvulsant, migraine prophylaxis
4,5-Desisopropylidene Topiramate 106881-41-8 C₉H₁₇NO₈S 299.30 2,3-O-isopropylidene; sulfamate Impurity/metabolite of Topiramate
Fructopyranose 1-Sulfate N/A C₁₂H₂₀O₁₁S 372.34 2,3:4,5-di-O-isopropylidene; sulfate Synthetic intermediate
1-Azido-1-Deoxy Derivative N/A C₁₂H₁₉N₃O₇ 317.30 2,3:4,5-di-O-isopropylidene; azido Bioconjugation, polymer chemistry

Research Findings and Implications

Structural Stability: The isopropylidene groups in Topiramate confer rigidity, as evidenced by crystallographic studies.

Pharmacological Specificity : The sulfamate group’s NH₂ moiety is essential for binding to GABA receptors and carbonic anhydrase isoforms. Sulfate or azido analogs lack this activity .

Synthetic Versatility: Tosylation (C₁₉H₂₇O₈S) and azidation steps enable modular derivatization of the fructopyranose scaffold, supporting diverse applications in drug discovery and materials science .

Biological Activity

Overview

β-D-Fructopyranose 1-Sulfamate , commonly known as Topiramate , is a sulfamate derivative of fructose that exhibits a range of biological activities, primarily noted for its anticonvulsant properties. This compound has been extensively studied for its pharmacological effects, including its mechanisms of action in the central nervous system, and its potential therapeutic applications beyond epilepsy.

Chemical Structure and Properties

Topiramate is chemically characterized as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate with the molecular formula C₆H₁₃NO₈S. Its unique structure contributes to its biological activity, particularly through the sulfamate moiety which is crucial for its pharmacological effects.

Topiramate's biological activity is attributed to several mechanisms:

  • Anticonvulsant Activity : Topiramate exhibits potent anticonvulsant effects similar to phenytoin. It enhances GABAergic neurotransmission, increases chloride influx through GABA_A receptors, and inhibits voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels .
  • Modulation of Glutamate Receptors : It decreases kainate-evoked currents by acting on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a significant role in excitatory neurotransmission .
  • Carbonic Anhydrase Inhibition : Topiramate has been shown to inhibit certain isozymes of carbonic anhydrase, contributing to its anticonvulsant properties .

Anticonvulsant Properties

Topiramate is primarily used in the treatment of epilepsy. Clinical trials have demonstrated its efficacy in reducing seizure frequency in various types of epilepsy. A study indicated that patients with treatment-resistant epilepsy experienced significant reductions in seizure frequency when treated with Topiramate .

Other Therapeutic Applications

Beyond epilepsy, Topiramate has been investigated for various conditions:

  • Migraine Prophylaxis : Research shows that Topiramate can reduce the frequency of migraine attacks due to its effects on neurotransmitter modulation and neuronal excitability .
  • Weight Loss : Some studies suggest that Topiramate may aid in weight loss by affecting appetite regulation and energy expenditure .
  • Psychiatric Disorders : There is emerging evidence supporting its use in treating impulse control disorders and conditions like binge eating disorder due to its modulatory effects on neurotransmitter systems .

Efficacy in Skin Picking Disorder

A case study explored the use of Topiramate in patients with severe skin picking associated with developmental disorders. Despite initial improvements, the long-term efficacy was variable, highlighting the complexity of treating behavioral disorders with pharmacological agents .

Clinical Trials for Migraine Prevention

In a double-blind clinical trial involving migraine sufferers, participants receiving Topiramate reported a significant reduction in migraine days compared to those receiving placebo. The results reinforced Topiramate's role as a viable option for migraine prophylaxis .

Comparative Biological Activity Table

Property Topiramate (this compound) Phenytoin
Mechanism of Action GABA_A receptor modulation; Na⁺/Ca²⁺ channel inhibitionNa⁺ channel inhibition
Primary Use Anticonvulsant; migraine preventionAnticonvulsant
Side Effects Weight loss; cognitive effectsGingival hyperplasia; sedation
Clinical Efficacy Reduces seizures; effective for migrainesReduces seizures

Q & A

Q. How to resolve discrepancies in reported solubility values for this compound?

  • Methodology : Replicate solubility tests (e.g., shake-flask method) under standardized conditions (pH 7.4, 25°C). Cross-validate with nephelometry for turbidity endpoints. Discrepancies may arise from polymorphic forms or residual solvents; use X-ray diffraction (XRD) to confirm crystalline phase .

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